tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane
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Overview
Description
tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane: is a complex organosilicon compound. It is characterized by the presence of iodine atoms and a tert-butyl group, which contribute to its unique chemical properties. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane typically involves multiple steps. One common method includes the reaction of tert-butyl-dimethylsilyl chloride with 3-iodo-2-(4-iodophenoxy)methylpropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Chemical Reactions Analysis
tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding hydrocarbons.
Scientific Research Applications
tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane involves its interaction with various molecular targets. The iodine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity .
Comparison with Similar Compounds
tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane can be compared with other similar compounds, such as:
tert-butyl (4-iodobutoxy)dimethylsilane: This compound has a similar structure but with a different alkyl chain length, affecting its reactivity and applications.
tert-butyl (3-iodopropoxy)dimethylsilane:
These comparisons highlight the unique features of this compound, particularly its specific iodine substitution pattern and the presence of a tert-butyl group, which contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C16H26I2O2Si |
---|---|
Molecular Weight |
532.27 g/mol |
IUPAC Name |
tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane |
InChI |
InChI=1S/C16H26I2O2Si/c1-16(2,3)21(4,5)20-12-13(10-17)11-19-15-8-6-14(18)7-9-15/h6-9,13H,10-12H2,1-5H3 |
InChI Key |
NODVDNMAAHURGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(COC1=CC=C(C=C1)I)CI |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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